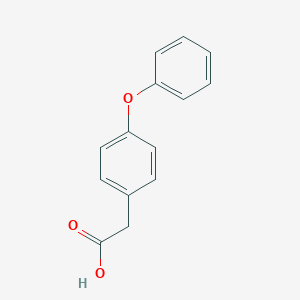

4-Phenoxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARVNFDGRLLTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979361 | |

| Record name | (4-Phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-74-1 | |

| Record name | 6328-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid: Properties, Synthesis, and Analysis

Abstract

4-Phenoxyphenylacetic acid (4-PPAA), a notable aromatic carboxylic acid, serves as a critical intermediate in the synthesis of various biologically active molecules. Its structural composition, featuring a phenoxy group attached to a phenylacetic acid backbone, imparts unique chemical reactivity and physical properties that are leveraged in pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of 4-PPAA, detailing its physicochemical properties, common synthetic methodologies, analytical characterization techniques, and essential safety protocols. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile compound.

Section 1: Core Physicochemical Properties

4-Phenoxyphenylacetic acid, also known as 2-(4-phenoxyphenyl)acetic acid, is a solid, white to pale yellow substance at room temperature.[1] The molecule's structure, which combines a flexible ether linkage with a reactive carboxylic acid group, dictates its physical and chemical behavior. This unique combination is instrumental in its role as a building block for more complex molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Key Identifiers and Physicochemical Data for 4-Phenoxyphenylacetic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-Phenoxyphenyl)acetic acid | [1] |

| CAS Number | 6328-74-1 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Linear Formula | C₆H₅OC₆H₄CH₂CO₂H | [3] |

| Molecular Weight | 228.24 g/mol | [2] |

| Appearance | White to pale yellow solid/flakes | [1] |

| Melting Point | 72-82 °C | [1] |

| Purity (Typical) | ≥ 97-99% (HPLC) | [1] |

| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | [3] |

| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N | [3] |

The carboxylic acid functional group makes 4-PPAA an acidic compound, enabling it to participate in typical acid-base reactions, such as salt formation with bases. Its aromatic nature, conferred by the two phenyl rings, influences its solubility, rendering it more soluble in organic solvents than in water. The ether linkage provides rotational flexibility, which can be a crucial factor in the binding of its derivatives to biological targets.

Section 2: Synthesis and Chemical Reactivity

The synthesis of 4-PPAA is a key step in the production of several pharmaceuticals. While multiple synthetic routes exist, a common and illustrative method involves the hydrolysis of its corresponding methyl ester.[4]

Protocol: Synthesis via Ester Hydrolysis

This protocol describes a standard laboratory-scale synthesis of 4-phenoxyphenylacetic acid from methyl 2-(4-phenoxyphenyl)acetate. The causality behind this choice is its high efficiency and the relative ease of purification of the final product.

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 4-phenoxyphenylacetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).

-

Saponification: Add a 1N aqueous sodium hydroxide (NaOH) solution (2 equivalents) to the solution. The NaOH acts as the catalyst for the hydrolysis of the ester bond.

-

Reaction: Stir the mixture at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Acidification: Acidify the remaining aqueous solution by adding 1N aqueous hydrochloric acid (HCl) until the pH is acidic. This protonates the carboxylate salt, causing the free acid to precipitate.[4]

-

Isolation: Collect the precipitated white solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[4]

Visualization: Synthetic Workflow

The following diagram illustrates the straightforward, two-stage process of hydrolysis followed by acidification.

Caption: Workflow for the synthesis of 4-PPAA via ester hydrolysis.

Section 3: Analytical Characterization

To ensure the identity and purity of synthesized 4-PPAA, a combination of spectroscopic and chromatographic techniques is employed. These methods provide a detailed "fingerprint" of the molecule.

Spectroscopic Fingerprint

While specific spectra for 4-PPAA are not publicly available in the search results, we can infer the expected signals based on its structure and data from closely related analogs like 4-hydroxyphenylacetic acid and 4-methoxyphenylacetic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and a broad singlet for the acidic proton of the carboxylic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the unique carbon atoms, including the carbonyl carbon of the acid, the methylene carbon, and the various aromatic carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and peaks corresponding to C-O (ether) stretching and C=C aromatic stretching.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of 4-PPAA, with typical commercial grades achieving ≥97-99%.[1] This protocol is a self-validating system as purity is determined by comparing the area of the main peak to the total area of all detected peaks.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 4-PPAA in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The acidic buffer is chosen to keep the carboxylic acid protonated, ensuring a sharp, symmetrical peak shape.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is selected due to the nonpolar nature of the molecule.

-

Flow Rate: A standard flow rate of 1.0 mL/min is used.

-

Detection: A UV detector set to a wavelength where the aromatic rings strongly absorb (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualization: Analytical Workflow

Caption: Standard workflow for purity determination of 4-PPAA by HPLC.

Section 4: Biological Significance and Applications

4-Phenoxyphenylacetic acid is a versatile compound primarily recognized for its role in pharmaceutical and agrochemical development.[1]

-

Pharmaceutical Development: Its most significant application is as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] Phenylacetic acid derivatives, in general, are known to be building blocks for various pharmaceuticals.[5] Some structurally related compounds have been identified as ligands for gamma-hydroxybutyric acid (GHB) binding sites in the brain, suggesting potential neurological research applications.[6]

-

Agrochemicals: The compound is also used in the formulation of herbicides and pesticides.[1]

-

Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biological pathways.[1]

-

Cosmetic Formulations: Due to potential anti-inflammatory properties, it can be incorporated into skincare products.[1]

Visualization: Key Application Pathway

Caption: Major synthetic applications of 4-Phenoxyphenylacetic Acid.

Section 5: Safety and Handling

4-Phenoxyphenylacetic acid requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[2]

Table 2: GHS Hazard Information

| Code | Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | [2] |

| H317 | May cause an allergic skin reaction | Skin Sensitization, Cat. 1 | [2] |

| H318 | Causes serious eye damage | Serious Eye Damage, Cat. 1 | [2] |

| H410 | Very toxic to aquatic life with long lasting effects | Aquatic Chronic, Cat. 1 |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields/faceshields), and a dust mask (e.g., N95 type).

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid dust formation and inhalation.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][9][11] Recommended storage temperature is between 0-8 °C.[1][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][12] Discharge into the environment must be avoided.[7]

References

-

CAS No : 6328-74-1 | Product Name : 4-Phenoxyphenylacetic Acid. Pharmaffiliates. [Link]

-

4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077. PubChem, NIH. [Link]

-

Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG. [Link]

-

Phenylacetic acid. Wikipedia. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-苯氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-PHENOXYPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-PHENOXYPHENYLACETIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Significance of 4-Phenoxyphenylacetic Acid

An In-depth Technical Guide to 4-Phenoxyphenylacetic Acid: Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of 4-Phenoxyphenylacetic acid, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemical structure, modern analytical methodologies, and its significant applications. Our focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.

4-Phenoxyphenylacetic acid (CAS No: 6328-74-1) is a diaryl ether and carboxylic acid derivative that serves as a highly versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a phenoxy group attached to a phenylacetic acid moiety, imparts desirable physicochemical properties that make it a valuable precursor in diverse fields. It is particularly recognized for its role as a key intermediate in the synthesis of pharmaceuticals, notably anti-inflammatory agents and analgesics, as well as in the development of agrochemicals and specialty polymers.[1][2][3] Understanding its structure and analytical profile is paramount for its effective utilization and for the development of novel molecules with therapeutic potential.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties.

IUPAC Name: 2-(4-phenoxyphenyl)acetic acid[4] Molecular Formula: C₁₄H₁₂O₃[4]

The structure consists of a central benzene ring substituted at positions 1 and 4 with an acetic acid group and a phenoxy group, respectively. This diaryl ether linkage is a key feature, influencing the molecule's conformation and reactivity.

Caption: Chemical structure of 4-Phenoxyphenylacetic acid.

Table 1: Physicochemical Properties of 4-Phenoxyphenylacetic Acid

| Property | Value | Source |

| CAS Number | 6328-74-1 | [4] |

| Molecular Weight | 228.24 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 72-79 °C | |

| Boiling Point | 382.3 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | |

| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N |

Synthesis Pathway: A Practical Approach

While numerous synthetic strategies exist for diaryl ethers, a common and straightforward laboratory-scale synthesis of 4-Phenoxyphenylacetic acid involves the hydrolysis of its corresponding ester, methyl 2-(4-phenoxyphenyl)acetate.[5] This method is favored for its high yield and relatively simple work-up procedure. The underlying principle is a base-catalyzed saponification, where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Caption: Workflow for the synthesis of 4-Phenoxyphenylacetic acid.

Experimental Protocol: Hydrolysis of Methyl 2-(4-phenoxyphenyl)acetate[7]

-

Dissolution: Dissolve methyl 2-(4-phenoxyphenyl)acetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).

-

Saponification: To the stirred solution, add a 1N aqueous solution of sodium hydroxide (NaOH) (2 equivalents).

-

Reaction: Continue stirring the mixture at room temperature for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of room temperature is a trade-off between reaction rate and minimizing potential side reactions. The extended time allows for complete conversion without thermal degradation.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Acidification & Precipitation: To the remaining aqueous solution, add a 1N aqueous hydrochloric acid (HCl) solution until the pH is acidic (pH ~2). This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate. This step is critical; slow addition while stirring ensures the formation of an easily filterable solid rather than an oil.

-

Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure 4-Phenoxyphenylacetic acid.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following methods form a self-validating system for the analysis of 4-Phenoxyphenylacetic acid.

Caption: A typical analytical workflow for 4-Phenoxyphenylacetic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: This technique confirms the presence and connectivity of protons. Based on the structure and data from analogous compounds, the following signals are predicted for a spectrum recorded in CDCl₃:

-

δ 10-12 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

δ 6.8-7.4 ppm (multiplets, 9H): These signals represent the nine protons on the two aromatic rings. The complex splitting pattern arises from the various coupling interactions between adjacent protons. Protons on the phenoxy ring will have slightly different chemical shifts from those on the phenylacetic acid ring.

-

δ 3.6 ppm (singlet, 2H): This sharp singlet is characteristic of the methylene (-CH₂-) protons situated between the aromatic ring and the carbonyl group. It is a singlet because there are no adjacent protons to couple with.

-

-

¹³C NMR Spectroscopy: This provides a count of unique carbon environments.

-

δ ~178 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~115-158 ppm: A series of signals corresponding to the 12 carbons of the two aromatic rings. The carbons attached to oxygen (C-O) will be downfield (~155-158 ppm), while others will be in the typical aromatic region.

-

δ ~40 ppm: The methylene carbon (-CH₂-).

-

Protocol: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the dried 4-Phenoxyphenylacetic acid sample.

-

Transfer the sample to a clean, dry NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Causality of Peaks: The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

-

~2500-3300 cm⁻¹ (very broad): This distinctive broad band is due to the O-H stretching vibration of the carboxylic acid, which is broadened by extensive hydrogen bonding.

-

~1700 cm⁻¹ (strong, sharp): This intense absorption corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid group. Its high intensity is due to the large change in dipole moment during the vibration.

-

~1240 cm⁻¹ (strong): This band is characteristic of the asymmetric C-O-C (ether) stretching vibration.

-

~1500-1600 cm⁻¹: Multiple sharp peaks in this region are indicative of the C=C stretching vibrations within the aromatic rings.

-

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Place a small amount of the solid 4-Phenoxyphenylacetic acid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

-

Expected Molecular Ion: In Electron Ionization (EI) mode, the molecular ion peak [M]⁺• would be observed at m/z 228. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z 229.

-

Key Fragmentation Pathways: The molecular ion is unstable and will fragment in predictable ways.

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 183.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can result in a fragment corresponding to the phenoxyphenylmethyl cation.

-

Ether Cleavage: The C-O ether bond can also cleave, leading to fragments corresponding to phenoxy (m/z 93) or related cations.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6]

-

Derivatization (Mandatory): The carboxylic acid group makes the molecule too polar and non-volatile for direct GC analysis. It must be derivatized, for example, by converting it to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using BSTFA). This step is non-negotiable for GC; it prevents peak tailing and allows the compound to elute from the column at a reasonable temperature.

-

Injection: Inject a small volume (~1 µL) of the derivatized sample solution (in a suitable solvent like ethyl acetate) into the GC inlet.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure good separation.

-

Detection: As the derivatized compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI), and the resulting ions are analyzed to generate a mass spectrum.

D. Chromatographic Analysis

Chromatography is the gold standard for determining the purity of a compound and for quantitative analysis in complex matrices.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis of the underivatized acid.

-

Rationale: A reversed-phase C18 column is typically used, where the non-polar stationary phase retains the relatively non-polar analyte. A mobile phase of acetonitrile and water is used for elution. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).

-

Protocol: Reversed-Phase HPLC

-

Mobile Phase Preparation: Prepare two solvents: (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Sample Preparation: Prepare a stock solution of 4-Phenoxyphenylacetic acid at ~1 mg/mL in acetonitrile. Dilute as necessary.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Gradient Elution: Run a gradient from a lower percentage of solvent B to a higher percentage over 15-20 minutes to ensure elution of all components. A typical gradient might be 30% B to 95% B.

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Applications in Drug Development and Beyond

The utility of 4-Phenoxyphenylacetic acid stems from its role as a versatile scaffold. The diaryl ether motif is a common feature in many biologically active molecules.

-

Anti-inflammatory and Analgesic Agents: As a structural analogue of other phenylacetic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), it is a valuable starting material for the synthesis of new anti-inflammatory and pain-relief medications.[1][2]

-

Endothelin Receptor Antagonists: Research has shown that derivatives of phenoxyphenylacetic acid can be optimized to act as potent and selective antagonists of the endothelin-A (ET(A)) receptor.[7] These are investigated for treating diseases mediated by the hormone endothelin-1, such as pulmonary hypertension.[7]

-

Agrochemicals: The structure is also used in the formulation of herbicides and pesticides, contributing to crop protection solutions.[1][2]

-

Polymer Chemistry: It can serve as a monomer or building block in the production of specialty polymers, where its rigid aromatic structure can enhance thermal stability and mechanical strength.[2]

Conclusion

4-Phenoxyphenylacetic acid is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined structure, characterized by a robust suite of analytical techniques, provides a reliable foundation for its use in complex synthetic endeavors. The methodologies outlined in this guide—from synthesis to detailed spectroscopic and chromatographic analysis—offer a validated framework for researchers to confidently utilize this important intermediate. A thorough understanding of its properties and analytical behavior is the critical first step toward unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

4-Phenoxyphenylacetic Acid CAS 6328-74-1 - BIOSYNCE. (n.d.). Retrieved from [Link]

-

4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

CAS No : 6328-74-1 | Product Name : 4-Phenoxyphenylacetic Acid | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Webb, M. L., et al. (2000). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 10(14), 1585-1588. Retrieved from [Link]

-

4-Phenoxyphenylacetic acid | 6328-74-1 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

-

Casetta, B., et al. (1998). Gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 223-229. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. biosynce.com [biosynce.com]

- 4. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-PHENOXYPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Phenoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of 4-phenoxyphenylacetic acid, a seemingly simple molecule that has emerged as a "privileged scaffold" in modern medicinal chemistry. While the precise moment of its first synthesis is not prominently documented, this guide reconstructs its probable emergence in the late 19th or early 20th century, contextualized by the broader exploration of phenoxyacetic acids and the development of key synthetic reactions. We will explore the foundational synthetic methodologies, including the Williamson ether synthesis, the Ullmann condensation, and the Willgerodt-Kindler reaction, that would have enabled its creation. The narrative then transitions to the evolution of 4-phenoxyphenylacetic acid from a chemical curiosity to a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Through detailed protocols, mechanistic diagrams, and a historical lens, this guide provides a comprehensive understanding of the scientific journey of 4-phenoxyphenylacetic acid, offering valuable insights for researchers engaged in the ongoing quest for novel therapeutics.

The Dawn of Phenoxyacetic Acids: A Historical Prelude

The story of 4-phenoxyphenylacetic acid begins with its parent structure, phenoxyacetic acid. The first documented synthesis of phenoxyacetic acid was reported in 1880. This seminal work laid the groundwork for the exploration of a new class of organic compounds. The synthesis was achieved through the reaction of sodium phenolate with sodium chloroacetate in hot water, a classic example of the Williamson ether synthesis.

This discovery occurred during a period of intense activity in synthetic organic chemistry, where the manipulation of aromatic compounds was a major focus. The ability to link an acetic acid moiety to a phenyl ring via an ether linkage opened up new avenues for creating novel molecular architectures. Although not initially recognized for its biological activity, the development of phenoxyacetic acids in the 1940s as synthetic auxins and herbicides underscored the potential of this chemical class. This early work on plant growth regulators inadvertently set the stage for the later discovery of their profound effects in mammalian systems.

The Probable Synthetic Origins of 4-Phenoxyphenylacetic Acid

The Ullmann Condensation: Forging the Diaryl Ether Bond

The Ullmann condensation, first reported by Fritz Ullmann in 1901, provided a revolutionary method for the formation of diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol[1][2]. This reaction would have been a logical and powerful tool for the synthesis of the 4-phenoxytoluene intermediate, a direct precursor to 4-phenoxyphenylacetic acid.

Conceptual Synthetic Pathway via Ullmann Condensation:

Figure 1: Conceptual workflow for the synthesis of 4-Phenoxyphenylacetic acid via an Ullmann condensation to form the key diaryl ether intermediate.

Detailed Experimental Protocol (Hypothetical Historical Approach):

Step 1: Synthesis of 4-Phenoxytoluene via Ullmann Condensation

-

Reactants: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromotoluene (1 equivalent), phenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Catalyst: Add finely divided copper powder or copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Solvent and Reaction Conditions: Add a high-boiling point solvent such as nitrobenzene or dimethylformamide. Heat the mixture to reflux (typically 150-200°C) with vigorous stirring for several hours. The harsh conditions were characteristic of early Ullmann reactions[1].

-

Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and filtered to remove inorganic salts and copper residues. The filtrate is washed with an aqueous base to remove unreacted phenol, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude 4-phenoxytoluene is purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 4-Phenoxytoluene to 4-Phenoxyphenylacetic Acid

-

Oxidation: The purified 4-phenoxytoluene is subjected to a strong oxidizing agent to convert the methyl group to a carboxylic acid. A common method of the era would involve heating with potassium permanganate in an aqueous alkaline solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.

-

Workup: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong mineral acid (e.g., hydrochloric acid) to precipitate the 4-phenoxyphenylacetic acid.

-

Purification: The crude acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water to yield the pure product.

The Willgerodt-Kindler Reaction: A Versatile Transformation

The Willgerodt reaction, discovered by Conrad Willgerodt in the 1880s, and its subsequent modification by Karl Kindler in the 1920s, offered another powerful method for the synthesis of aryl-substituted carboxylic acids and their derivatives from aryl ketones[3][4]. This reaction would have been applicable to a 4-phenoxyacetophenone precursor.

Conceptual Synthetic Pathway via Willgerodt-Kindler Reaction:

Figure 2: Conceptual workflow for the synthesis of 4-Phenoxyphenylacetic acid from 4-phenoxyacetophenone using the Willgerodt-Kindler reaction.

Detailed Experimental Protocol (Hypothetical Historical Approach):

Step 1: Synthesis of the Thiomorpholide Intermediate

-

Reactants: In a flask equipped for reflux, a mixture of 4-phenoxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents) is prepared[5].

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the consumption of the starting ketone.

-

Workup: Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid, the thiomorpholide intermediate, is collected by filtration and washed with water.

Step 2: Hydrolysis to 4-Phenoxyphenylacetic Acid

-

Hydrolysis: The crude thiomorpholide is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by refluxing with a strong acid (e.g., a mixture of acetic acid and hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide)[5].

-

Workup (Acid Hydrolysis): After refluxing, the reaction mixture is cooled and diluted with water. The precipitated 4-phenoxyphenylacetic acid is collected by filtration, washed with water, and then purified by recrystallization.

-

Workup (Base Hydrolysis): After refluxing, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with a non-polar organic solvent to remove any neutral impurities. The aqueous layer is then acidified with a mineral acid to precipitate the 4-phenoxyphenylacetic acid, which is then collected and purified as described above.

Emergence as a Privileged Scaffold in Medicinal Chemistry

For much of the early 20th century, 4-phenoxyphenylacetic acid and its simple derivatives likely remained subjects of academic interest with no significant recognized applications. The landscape began to change with the burgeoning field of pharmacology and the systematic search for new therapeutic agents.

The Rise of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The discovery and development of aspirin in the late 19th and early 20th centuries heralded the age of NSAIDs[5][6][7]. The subsequent elucidation of their mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, in the 1970s provided a rational basis for the design of new anti-inflammatory agents[8]. This led to the exploration of a vast chemical space in search of novel COX inhibitors with improved efficacy and safety profiles.

The arylacetic acid and arylpropionic acid motifs were identified as key pharmacophores for COX inhibition. It was within this context that the 4-phenoxyphenylacetic acid scaffold gained prominence. A notable example of a drug derived from this scaffold is Fenoprofen , 2-(3-phenoxyphenyl)propanoic acid, a propionic acid derivative of the core structure[9].

Table 1: Key Derivatives of the Phenoxyphenylacetic Acid Scaffold and their Applications

| Derivative | Modification | Therapeutic Application | Key Findings |

| Fenoprofen | Propionic acid derivative | NSAID | (S)-enantiomer is the active COX inhibitor[9]. |

| Phenoxyacetic Acid Derivatives | Various substitutions | Anticonvulsant | Demonstrated efficacy in preclinical seizure models[10]. |

| Selective COX-2 Inhibitors | Specific side chains | Anti-inflammatory | Designed for improved gastrointestinal safety[11]. |

Modern Drug Discovery and Diversification

The versatility of the 4-phenoxyphenylacetic acid scaffold has led to its exploration in a wide range of therapeutic areas beyond inflammation. The diaryl ether linkage provides a degree of conformational flexibility, while the carboxylic acid group serves as a key interaction point with biological targets or as a handle for further chemical modification.

Recent research has seen the development of 4-phenoxyphenylacetic acid derivatives as:

-

Anticonvulsant Agents: Studies have shown that certain derivatives possess significant anticonvulsant activity in preclinical models of epilepsy[10].

-

Selective COX-2 Inhibitors: The scaffold has been utilized to design potent and selective inhibitors of the COX-2 isozyme, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs[11].

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. ia800200.us.archive.org [ia800200.us.archive.org]

- 5. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 4-PHENOXYPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

4-Phenoxyphenylacetic acid IUPAC name and synonyms

An In-Depth Technical Guide to 2-(4-Phenoxyphenyl)acetic Acid for Advanced Research and Development

Nomenclature and Identification

2-(4-Phenoxyphenyl)acetic acid is a carboxylic acid derivative featuring a phenyl group linked to a phenylacetic acid core via an ether bridge. This structure is a key pharmacophore in various biologically active molecules. Its formal nomenclature and primary identifiers are crucial for unambiguous scientific communication and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-phenoxyphenyl)acetic acid .[1] It is frequently referred to by its common synonym, 4-Phenoxyphenylacetic acid.[1][2]

Key Identifiers:

Physicochemical Properties

Understanding the physicochemical properties of 2-(4-phenoxyphenyl)acetic acid is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(4-phenoxyphenyl)acetic acid | PubChem CID 239077[1] |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID 239077[1] |

| Molecular Weight | 228.24 g/mol | PubChem CID 239077[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 72-79 °C | Sigma-Aldrich[2] |

| Linear Formula | C₆H₅OC₆H₄CH₂CO₂H | Sigma-Aldrich[2] |

Synthesis and Purification

The synthesis of 2-(4-phenoxyphenyl)acetic acid is most commonly achieved via a modification of the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the nucleophilic attack of a phenoxide on an alkyl halide.

Synthetic Rationale

The core of the synthesis involves the reaction between 4-phenoxyphenol and a suitable two-carbon synthon bearing a carboxylic acid or its precursor. The phenolic hydroxyl group is weakly acidic and must be deprotonated with a base to form the more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an α-haloacetic acid derivative. Subsequent acidification is required to protonate the carboxylate salt, yielding the final product.

Detailed Experimental Protocol: Synthesis from 4-Phenoxyphenol

This protocol describes a representative lab-scale synthesis.

Materials:

-

4-Phenoxyphenol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

-

Suitable reaction solvent (e.g., water or a polar aprotic solvent like DMF)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-phenoxyphenol and a stoichiometric equivalent of sodium hydroxide in the chosen solvent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-phenoxyphenoxide salt. The formation of this salt is critical as it significantly enhances the nucleophilicity of the oxygen atom.

-

Nucleophilic Substitution: Add a solution of sodium chloroacetate (1.0 to 1.2 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step constitutes the key C-O bond formation.

-

Work-up and Acidification: After cooling the reaction mixture to room temperature, pour it into an excess of cold water. Acidify the aqueous solution by slowly adding concentrated HCl with stirring until the pH is approximately 1-2. This step is crucial to protonate the sodium carboxylate intermediate, causing the desired 2-(4-phenoxyphenyl)acetic acid to precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts and any remaining acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-phenoxyphenyl)acetic acid.

Applications in Drug Discovery and Development

The phenoxyacetic acid motif is a privileged scaffold in medicinal chemistry. Derivatives of 2-(4-phenoxyphenyl)acetic acid, in particular, have been investigated for their potent anti-inflammatory properties.

Scaffold for Anti-Inflammatory Agents

Substituted (phenoxyphenyl)acetic acids are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the drug fenclofenac is [2-(2,4-dichlorophenoxy)phenyl]acetic acid.[3] Research has shown that modifications to the phenyl rings, such as halogen substitution, can significantly enhance anti-inflammatory activity.[3][4] This makes 2-(4-phenoxyphenyl)acetic acid a valuable parent compound for generating libraries of analogues in the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism for the anti-inflammatory effect of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for synthesizing pro-inflammatory prostaglandins.

Compounds based on the phenoxyacetic acid scaffold have been designed as selective COX-2 inhibitors.[5] The therapeutic rationale is that selective inhibition of COX-2 can reduce inflammation while sparing COX-1, thereby minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs. The ether linkage and the carboxylic acid moiety of 2-(4-phenoxyphenyl)acetic acid are key binding features that can be exploited to achieve potent and selective interaction with the active site of the COX-2 enzyme.

Inflammatory Signaling Pathway and Inhibition

Sources

- 1. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-苯氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Phenoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 4-Phenoxyphenylacetic acid, a versatile organic compound with significant applications in pharmaceutical development. Drawing upon evidence from structurally related analogs and established biochemical principles, this document elucidates the primary molecular targets and signaling pathways modulated by this compound. The core focus is on its role as an inhibitor of cyclooxygenase (COX) enzymes, a key mechanism underlying its anti-inflammatory potential. Furthermore, this guide delves into potential alternative mechanisms of action and provides detailed, field-proven experimental protocols for researchers and drug development professionals to investigate its biological activities.

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives

4-Phenoxyphenylacetic acid belongs to the broader class of phenylacetic acids, a group of compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs[1]. The unique structural feature of 4-Phenoxyphenylacetic acid, incorporating a phenoxy group, enhances its reactivity and makes it a valuable scaffold in medicinal chemistry[1]. While extensive research has been conducted on related compounds such as fenclofenac and other substituted (phenoxyphenyl)acetic acids, this guide will synthesize the available knowledge to present a detailed understanding of the probable mechanism of action of 4-Phenoxyphenylacetic acid itself.

The primary therapeutic rationale for investigating 4-Phenoxyphenylacetic acid and its analogs lies in their ability to modulate the inflammatory cascade. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of pathologies. A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, potent lipid mediators that drive pain, fever, and swelling[2]. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, making them a prime target for anti-inflammatory drugs.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The Cyclooxygenase (COX) Pathway

The COX enzymes, also known as prostaglandin H synthases (PGHS), are bifunctional enzymes that catalyze the first two steps in the biosynthesis of prostanoids from arachidonic acid[1][2]. There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological housekeeping functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow[1].

-

COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by various stimuli, leading to the production of pro-inflammatory prostaglandins[1].

The inhibition of COX-2 is the primary target for anti-inflammatory therapies, while the simultaneous inhibition of COX-1 is often associated with the gastrointestinal side effects of traditional NSAIDs.

Prostaglandin Synthesis and the Inflammatory Cascade

The process begins with the release of arachidonic acid from cell membranes by phospholipase A2. COX enzymes then convert arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2)[1]. PGH2 serves as a precursor for the synthesis of various prostaglandins, including PGE2, which is a key mediator of inflammation, pain, and fever[3]. By inhibiting the COX enzymes, 4-Phenoxyphenylacetic acid is predicted to block the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Quantitative Assessment of COX Inhibition

| Compound Class | Exemplar Compound | Typical COX-1 IC50 (µM) | Typical COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Phenylacetic Acids | Diclofenac | ~0.06 - 7.4 | ~0.2 - 0.97 | Variable |

| Propionic Acids | Ibuprofen | ~4.85 - 13 | ~223 - 370 | Low |

| Coxibs | Celecoxib | >15 | ~0.04 - 0.42 | High |

Table 1: Comparative COX Inhibition of Different NSAID Classes. (Data compiled from multiple sources for illustrative purposes).

Potential Alternative Mechanisms of Action

While COX inhibition is the most probable primary mechanism of action for 4-Phenoxyphenylacetic acid, the broad biological activities of phenylacetic acid derivatives suggest the possibility of other contributing mechanisms.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some phenylacetic acid derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation and metabolism.[4] PPARγ agonists, for example, can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. Further investigation is required to determine if 4-Phenoxyphenylacetic acid possesses significant PPAR agonist activity.

Modulation of Cytokine Release

In addition to inhibiting prostaglandin synthesis, some NSAIDs can modulate the production of inflammatory cytokines. For instance, they may reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from immune cells. This could be a downstream effect of COX inhibition or may involve other cellular pathways.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of 4-Phenoxyphenylacetic acid, a series of in vitro and cell-based assays are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in assay buffer.

-

Prepare a solution of arachidonic acid (substrate) and TMPD (colorimetric probe).

-

Prepare a stock solution of 4-Phenoxyphenylacetic acid in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add varying concentrations of 4-Phenoxyphenylacetic acid to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid and TMPD solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of 4-Phenoxyphenylacetic acid to inhibit the production of PGE2 in a cellular context.

Principle: Cells (e.g., macrophages, fibroblasts) are stimulated to produce PGE2, and the amount of PGE2 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 4-Phenoxyphenylacetic acid for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in each sample based on the standard curve.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay assesses the effect of 4-Phenoxyphenylacetic acid on the production of the pro-inflammatory cytokine TNF-α.

Principle: Monocytic cells (e.g., THP-1 or RAW 264.7) are stimulated with LPS to produce and release TNF-α. The amount of TNF-α in the cell culture supernatant is measured by ELISA.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture monocytic cells in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like phenotype with phorbol 12-myristate 13-acetate (PMA) may be required.

-

Pre-treat the cells with different concentrations of 4-Phenoxyphenylacetic acid.

-

Stimulate the cells with an optimal concentration of LPS.

-

Incubate for an appropriate time to allow for TNF-α production and release (e.g., 4-24 hours).

-

-

Sample Collection and Analysis:

-

Data Analysis:

-

Calculate the concentration of TNF-α in each sample from a standard curve.

-

Determine the effect of 4-Phenoxyphenylacetic acid on TNF-α release.

-

Conclusion and Future Directions

Based on the available evidence from structurally related compounds, the primary mechanism of action of 4-Phenoxyphenylacetic acid is the inhibition of cyclooxygenase enzymes, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. Its chemical structure suggests the potential for favorable interactions within the COX active site, and its efficacy can be quantified through a series of well-established in vitro and cell-based assays.

Future research should focus on obtaining direct experimental data for 4-Phenoxyphenylacetic acid, including its IC50 values for COX-1 and COX-2, and its selectivity index. X-ray crystallography or molecular modeling studies would provide definitive insights into its binding mode within the COX active sites. Furthermore, a thorough investigation of potential secondary mechanisms, such as PPAR agonism and modulation of cytokine signaling, will contribute to a more complete understanding of its pharmacological profile and aid in the development of novel anti-inflammatory therapeutics.

References

- Paoletti, R., & Nicosia, S. (Eds.). (2012). Prostaglandins and other eicosanoids. Raven Press.

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

- Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769.

- Ulevitch, R. J., & Tobias, P. S. (1995). Receptor-dependent mechanisms of cell stimulation by bacterial endotoxin. Annual review of immunology, 13(1), 437-457.

- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.

- Atkinson, D. C., & Kalaria, R. N. (2009). Anti-inflammatory and immunomodulatory properties of statins: a role in the prevention and treatment of Alzheimer's disease?.

- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.

- Hla, T., & Neilson, K. (1992). Human cyclooxygenase-2 cDNA. Proceedings of the National Academy of Sciences, 89(16), 7384-7388.

- Mitchell, J. A., Larkin, S., & Williams, T. J. (1995). Cyclo-oxygenase-2: regulation and relevance in inflammation. Biochemical pharmacology, 50(10), 1535-1542.

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.

- Luong, C., Miller, A., Barnett, J., Chow, J., Ramesha, C., & Browner, M. F. (1996). Flexibility of the NSAID binding site in the structure of human cyclooxygenase-2. Nature structural biology, 3(11), 927-933.

- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.

- Lee, S. H., Soyoola, E., Chanmugam, P., Hart, S., Sun, W., Zhong, H., ... & Hwang, D. (1992). Selective expression of mitogen-inducible cyclooxygenase in macrophages stimulated with lipopolysaccharide. Journal of Biological Chemistry, 267(36), 25934-25938.

- O'Sullivan, M. G., Huggins Jr, E. M., Meade, E. A., DeWitt, D. L., & McCall, C. E. (1992). Lipopolysaccharide induces prostaglandin H synthase-2 in alveolar macrophages.

- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.

- Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277-1280.

- Narayanaswamy, R., Wai, L. K., & Esa, N. M. (2017). Molecular Docking Analysis of Phytic Acid and 4-hydroxyisoleucine as Cyclooxygenase-2, Microsomal Prostaglandin E Synthase-2, Tyrosinase, Human Neutrophil Elastase, Matrix Metalloproteinase-2 and-9, Xanthine Oxidase, Squalene Synthase, Nitric Oxide Synthase, Human Aldose Reductase, and Lipoxygenase Inhibitors. Pharmacognosy magazine, 13(Suppl 3), S512.

- Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. In Inflammation Protocols (pp. 19-31). Humana Press.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.

- Smith, W. L., & Langenbach, R. (2001). Why there are two cyclooxygenase isozymes.

- Laneuville, O., Breuer, D. K., DeWitt, D. L., Hla, T., Funk, C. D., & Smith, W. L. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and-2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(2), 927-934.

- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.

- Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., ... & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(24), 11202-11206.

- Hess, S., Rane, M. J., Jala, V. R., Haribabu, B., & Shaik, S. (2007). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of immunological methods, 326(1-2), 1-10.

- Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase.

- Kiefer, J. R., Pawlitz, J. L., Moreland, K. T., Stegeman, R. A., Hood, W. F., Gierse, J. K., ... & Kurumbail, R. G. (2000). Structural insights into the stereochemistry of the cyclooxygenase reaction.

- Gupta, R. A., & DuBois, R. N. (2001). Colorectal cancer prevention and treatment by inhibition of cyclooxygenase-2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenoxyphenylacetic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a technical exploration into the multifaceted world of 4-phenoxyphenylacetic acid derivatives. We will dissect the core chemical structure, navigate the primary synthetic routes, and synthesize the current understanding of their pharmacological properties and mechanisms of action. This document is designed to be a functional resource, providing not only theoretical knowledge but also practical, field-proven insights and methodologies for professionals engaged in medicinal chemistry and drug discovery.

The 4-Phenoxyphenylacetic Acid Scaffold: A Privileged Structure

The 4-phenoxyphenylacetic acid framework is a classic example of a "privileged structure" in medicinal chemistry. Its defining features—two phenyl rings connected by a flexible ether linkage, with one ring bearing a carboxylic acid moiety—grant it significant versatility. The diaryl ether motif allows the molecule to adopt various conformations, enabling it to fit into diverse biological targets. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often serving as a critical anchor point for binding within enzyme active sites. Furthermore, the aromatic rings provide a broad canvas for chemical modification, allowing for the systematic tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This inherent adaptability has made it a fruitful starting point for developing therapeutics across multiple disease areas.

Core Synthetic Strategies and Methodologies

The construction of the 4-phenoxyphenylacetic acid scaffold and its analogs is primarily achieved through the formation of the central diaryl ether bond. While several methods exist, the Ullmann condensation remains a foundational and widely used approach.

Ullmann Condensation: A Robust and Time-Tested Protocol

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol. This method is particularly effective for creating the diaryl ether core of our target derivatives. The choice of starting materials allows for strategic placement of various substituents on either aromatic ring.

Detailed Experimental Protocol: Synthesis of a Substituted 4-Phenoxyphenylacetic Acid Derivative

-

Esterification of Phenylacetic Acid: In a round-bottom flask, dissolve the starting 4-halophenylacetic acid (1.0 eq) in methanol. Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification.

-

Reaction Assembly: To a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add the substituted phenol (1.0 eq), the 4-halophenylacetic acid methyl ester (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Heating: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. Heat the reaction mixture to 130-150 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 18-24 hours).

-

Workup and Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volume). Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification of Ester Intermediate: Concentrate the organic phase under reduced pressure. Purify the resulting crude diaryl ether ester via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Saponification: Dissolve the purified ester in a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. The final carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the pure 4-phenoxyphenylacetic acid derivative.

Caption: General workflow for the synthesis of 4-phenoxyphenylacetic acid derivatives.

Pharmacological Properties and Key Mechanisms of Action

Derivatives of this scaffold exhibit a wide spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Many 4-phenoxyphenylacetic acid derivatives function as potent non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. Fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a notable example from this class that demonstrated a favorable combination of potency and low toxicity in early studies. The structural similarity of the phenylacetic acid moiety to arachidonic acid allows it to compete for the active site of COX enzymes.

Caption: Inhibition of the prostaglandin synthesis pathway by 4-phenoxyphenylacetic acid derivatives.

Anticancer Activity: A Multifaceted Approach

More recently, this scaffold has gained attention for its anticancer potential. Derivatives have been shown to exert antiproliferative and pro-apoptotic effects on various cancer cell lines, including breast and liver cancer. The mechanisms are diverse and appear to be highly dependent on the specific substitution pattern of the derivative. Some compounds function as inhibitors of crucial enzymes in cancer metabolism, such as Acetyl-CoA carboxylase (ACC). Others induce apoptosis by modulating key signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and FasL.

Table 1: Bioactivity of Representative 4-Phenoxyphenylacetic Acid Derivatives and Analogs

| Derivative/Analog | Target/Activity | IC₅₀ Value | Disease Area | Reference(s) |

| Fenclofenac | Anti-inflammatory (Adjuvant Arthritis) | Equipotent to Phenylbutazone | Inflammation | |

| [2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid | Anti-inflammatory (Adjuvant Arthritis) | ~40x more potent than fenclofenac | Inflammation | |

| Phenylacetamide Derivative 3d | Cytotoxicity (MDA-MB-468 cells) | 0.6 µM | Cancer | |

| 4-Phenoxy-phenyl isoxazole (Comp. 6l) | Cytotoxicity (A549, HepG2, MDA-MB-231) | 0.21-0.26 µM | Cancer | |

| Phenoxyacetic Acid Derivative 16 | FFA1 Agonist | 43.6 nM | Type 2 Diabetes |

Structure-Activity Relationships (SAR)

The rational design of potent and selective derivatives hinges on a clear understanding of their structure-activity relationships (SAR).

-

Carboxylic Acid Moiety: This group is often essential for activity, particularly for NSAIDs and compounds targeting receptors that bind endogenous carboxylic acids. Esterification can serve as a prodrug strategy to improve oral bioavailability.

-

Aromatic Ring Substitution: Halogen substitution on the phenoxy ring has been shown to significantly enhance anti-inflammatory activity. The position and electronic nature of substituents can drastically alter target selectivity and potency.

-

Ether Bridge Modification: Replacing the ether oxygen with other linkers like NH, S, or SO can lead to significant changes in activity. For instance, an NH-linked analog showed low anti-inflammatory activity despite its structural similarity to both its oxygen-linked counterpart and the potent drug diclofenac. This highlights the critical role of the ether oxygen's geometry and electronic properties.

Conclusion and Future Outlook

The 4-phenoxyphenylacetic acid scaffold is a durable and highly valuable platform in drug discovery. Its synthetic tractability and demonstrated efficacy against key biological targets ensure its continued relevance. Future research efforts are likely to focus on expanding its therapeutic reach into new areas, such as metabolic diseases and viral infections. The key to unlocking further potential will lie in the continued exploration of novel substitution patterns and the application of modern computational chemistry to guide the design of derivatives with enhanced selectivity and optimized drug-like properties, ultimately minimizing off-target effects and improving therapeutic outcomes.

References

-

Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved January 9, 2026, from [Link]

- Szadowska, A., Mazur, M., Graczyk, J., Kiełek, M. B., Guryn, R., Mikołajewska, H.,

4-Phenoxyphenylacetic Acid: A Technical Guide to Unlocking its Therapeutic Potential

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a perpetual endeavor. 4-Phenoxyphenylacetic acid, a molecule possessing a unique structural motif, stands as a compelling candidate for investigation. While direct, extensive research on this specific compound is emerging, the wealth of data on structurally related phenoxyacetic and phenylacetic acid derivatives provides a strong rationale for its potential applications in critical therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of the potential research applications of 4-Phenoxyphenylacetic acid. It is structured to not only present what is known about related compounds but to provide a clear, actionable framework for the future investigation of this promising molecule.

Section 1: The Anti-Inflammatory Potential of 4-Phenoxyphenylacetic Acid

The structural similarity of 4-Phenoxyphenylacetic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests its potential as an anti-inflammatory agent. Many NSAIDs are carboxylic acids, and the phenoxyacetic acid moiety is a known pharmacophore for cyclooxygenase (COX) inhibition.

The Scientific Basis: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response, and at its core is the arachidonic acid cascade, which is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] The inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Derivatives of phenoxyacetic acid have demonstrated significant and selective COX-2 inhibitory activity. For instance, certain synthesized phenoxyacetic acid derivatives have shown potent COX-2 inhibition with IC50 values in the nanomolar range (0.06-0.09 μM).[2][3] This precedent provides a strong impetus to investigate 4-Phenoxyphenylacetic acid for similar activity.

Experimental Workflow for Assessing Anti-Inflammatory Activity